molecular formula C10H7ClO B146336 4-Chloro-1-naphthol CAS No. 604-44-4

4-Chloro-1-naphthol

Cat. No.: B146336
CAS No.: 604-44-4
M. Wt: 178.61 g/mol
InChI Key: LVSPDZAGCBEQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-naphthol is a chemical compound with the molecular formula C10H7ClO. It is a chlorinated derivative of naphthol and is primarily used as a chromogenic substrate in biochemical assays. The compound is known for its ability to produce a blue or blue-purple precipitate when it reacts with peroxidase enzymes, making it useful in various detection methods such as Western blotting and immunohistochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthol can be synthesized through the chlorination of 1-naphthol. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the naphthol ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Enzymatic Assays

Substrate for Horseradish Peroxidase (HRP)
4-Chloro-1-naphthol serves as a substrate for horseradish peroxidase, facilitating colorimetric detection in various assays. When reacted with HRP in the presence of hydrogen peroxide, it produces a blue to blue-purple precipitate, which is easily visualized and quantified. This reaction is particularly valuable in Western blotting and immunohistochemical staining where it aids in the detection of specific proteins .

Comparison of Substrates
While 4-CN is less sensitive than other substrates such as 3,3'-diaminobenzidine (DAB), its distinct precipitate allows for clear photographic documentation, making it useful in double-staining applications .

Substrate Sensitivity Color of Precipitate Common Applications
This compoundModerateBlue to blue-purpleWestern blotting, immunohistochemistry
DABHighBrownWestern blotting, immunohistochemistry
NBT/BCIPHighBlueAlkaline phosphatase assays

Histological Staining

This compound is utilized in histology for staining tissue samples. It has been shown to be an effective substitute for benzidine-based stains, which are carcinogenic. In particular, it is used in myeloperoxidase staining to differentiate granulocytes from lymphoid cells in blood samples . This application highlights its importance in clinical diagnostics and research involving blood cell analysis.

Analytical Chemistry

In analytical chemistry, 4-CN is employed for the detection of various biomolecules. Its ability to form insoluble colored complexes makes it suitable for use in biosensors and electrochemical detection systems. For example, it has been used in scanning electrochemical microscopy (SECM) to image DNA hybridization reactions by precipitating on hybridized areas, thus altering conductivity and allowing for sensitive detection .

Research Studies

Several studies have highlighted the utility of this compound across different fields:

  • A study demonstrated its effectiveness as a substitute for benzidine compounds in myeloperoxidase staining methods, emphasizing its safety profile compared to traditional methods .
  • Another research focused on using 4-CN in biosensor technologies to monitor cardiovascular diseases by detecting blood biomarkers through colorimetric changes induced by enzymatic reactions .

Safety and Environmental Considerations

The shift towards using this compound over more hazardous compounds like benzidine reflects a growing emphasis on safety and environmental considerations in laboratory practices. Its non-carcinogenic nature makes it a preferable choice for researchers concerned about the health risks associated with traditional staining methods.

Mechanism of Action

The primary mechanism of action of 4-Chloro-1-naphthol involves its reaction with peroxidase enzymes. When used as a substrate in biochemical assays, the compound is oxidized by the enzyme, resulting in the formation of a colored precipitate. This reaction is commonly used to visualize the presence of specific proteins or other biomolecules in various assays .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-naphthol is unique due to its specific reactivity with peroxidase enzymes, which makes it particularly useful in chromogenic detection methods. Its ability to produce a distinct blue or blue-purple precipitate sets it apart from other similar compounds .

Biological Activity

4-Chloro-1-naphthol (4-CN) is an organic compound widely recognized for its diverse biological activities and applications in biochemical research. This article delves into its biological properties, mechanisms of action, and implications in various fields, supported by data tables and relevant case studies.

This compound is a chlorinated derivative of naphthol, with the molecular formula C10H7ClOC_{10}H_7ClO. It has a molecular weight of 192.62 g/mol and is often used as a substrate in enzymatic assays, particularly for horseradish peroxidase (HRP) detection in Western blotting.

1. Antioxidant Activity

Research indicates that 4-CN exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. Its ability to scavenge free radicals contributes to cellular protection against damage.

2. Enzymatic Substrate

This compound serves as a substrate for HRP, facilitating the colorimetric detection of proteins in Western blotting. The oxidation of 4-CN by HRP leads to a colored precipitate, allowing for visual identification of target proteins .

3. Antimicrobial Effects

Studies have shown that 4-CN possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

The biological activity of 4-CN can be attributed to its chemical structure, which allows it to interact with various biological molecules:

  • Oxidative Stress Modulation : By acting as an antioxidant, 4-CN reduces the formation of reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Substrate Interaction : As a substrate for HRP, it participates in redox reactions that are essential for various biochemical assays.

Data Table: Biological Activities of this compound

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Enzymatic SubstrateUsed in HRP assays for protein detection
AntimicrobialExhibits bactericidal effects against specific bacterial strains

Case Study 1: Myeloperoxidase Staining

A study demonstrated the use of 4-CN as a substitute for benzidine in myeloperoxidase staining. This method allows for the differentiation of granulocytes from lymphoid cells without the carcinogenic risks associated with benzidine . The study highlighted the effectiveness and safety of using 4-CN in clinical diagnostics.

Case Study 2: Antioxidant Effects

In a controlled experiment assessing oxidative stress in cultured cells, treatment with 4-CN resulted in significant reductions in markers of oxidative damage compared to untreated controls. This suggests its potential therapeutic role in conditions characterized by oxidative stress .

Research Findings

Recent research has expanded on the applications of this compound beyond traditional uses:

  • Biosensor Development : Innovative studies have incorporated 4-CN into biosensor technologies, enhancing sensitivity and specificity in detecting biomolecular interactions .
  • Pharmacological Potential : Investigations into its pharmacological properties reveal promising avenues for developing new antimicrobial agents based on its structure and activity profile .

Q & A

Basic Research Questions

Q. What is the standard protocol for using 4-CN in Western blotting?

  • Protocol :

Dilute 4-CN to 0.5–1.0 mg/mL in a buffer containing Tris-HCl (pH 7.6) and methanol (1:4 ratio).

Add 0.01% H₂O₂ to activate the HRP reaction.

Incubate the membrane with the substrate solution for 5–15 minutes until bands appear.

Stop the reaction by rinsing with distilled water.

  • Mechanism : 4-CN reacts with HRP in the presence of H₂O₂, forming an insoluble blue-purple precipitate (dimerization product) at antigen-antibody binding sites .
  • Key Considerations : Use PVDF or nitrocellulose membranes; avoid prolonged exposure to light to prevent fading .

Q. How does 4-CN compare to 3,3’-diaminobenzidine (DAB) in HRP-based detection?

  • Sensitivity : DAB offers higher sensitivity (detection limit ~10–100 pg) compared to 4-CN (~500 pg) due to its stable, insoluble brown precipitate .
  • Safety : 4-CN is non-carcinogenic, unlike DAB, making it safer for routine use .
  • Stability : 4-CN-stained membranes fade faster; archival storage requires immediate photography and dark storage .

Advanced Research Questions

Q. How can 4-CN concentration and reaction conditions be optimized to enhance sensitivity?

  • Experimental Design :

  • Concentration : Test 0.1–2.0 mg/mL 4-CN in methanol:Tris buffer. Higher concentrations (>1 mg/mL) may increase background .
  • H₂O₂ : Optimize between 0.005%–0.03% to balance signal intensity and substrate longevity .
  • Incubation Time : Monitor development under low light; extended incubation (>20 min) risks nonspecific precipitation .
    • Data Analysis : Use densitometry (e.g., Gel-Pro® Analyzer) to quantify band intensity and establish linear detection ranges .

Q. What strategies mitigate fading of 4-CN staining in long-term studies?

  • Methodology :

Documentation : Capture high-resolution images immediately after development.

Storage : Store membranes in dark, anhydrous conditions at −20°C; avoid aqueous mounting media .

Alternative Substrates : For archival purposes, combine 4-CN with stable counterstains (e.g., Fast Red) or transition to DAB for critical samples .

Q. Can 4-CN be integrated into multiplex detection systems with other chromogens?

  • Case Study : In Eastern blotting, 4-CN (purple) was paired with 3-amino-9-ethylcarbazole (red) for dual-target visualization. However, 4-CN’s solubility in alcohol limits compatibility with aqueous-phase substrates .
  • Limitations : Overlapping spectral profiles may require sequential development or spectral unmixing software .

Q. How to troubleshoot artifacts (e.g., nonspecific precipitation) in 4-CN-based assays?

  • Troubleshooting Guide :

Artifact Cause Solution
Diffuse backgroundExcess H₂O₂ or 4-CNReduce H₂O₂ to 0.005%; dilute 4-CN
Granular precipitateSlow polymerizationPre-filter 4-CN solution; use fresh H₂O₂
Faint bandsLow HRP activityIncrease primary antibody concentration; extend incubation

Properties

IUPAC Name

4-chloronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSPDZAGCBEQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060536
Record name 1-Naphthalenol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Chloro-1-naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11612
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0001 [mmHg]
Record name 4-Chloro-1-naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11612
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

604-44-4
Record name 4-Chloro-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-1-NAPHTHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenol, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-1-naphthol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4NNY2FQ2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The known compound 1-chloro-4-methoxynaphthalene is dissolved in 150 ml. of acetic acid and 150 ml. of 48 percent hydrobromic acid, and the mixture is heated at its reflux temperature for 2 hours. The mixture is diluted with 200 ml. of water and cooled to provide 1-chloro-4-hydroxynaphthalene as a crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.